molecular formula C19H27NO4 B12497693 1-(Tert-butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid

1-(Tert-butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid

Katalognummer: B12497693
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: ZMZPCACRGQMUGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Tert-butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid (hereafter referred to as Compound 4g) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 3-phenylpropyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₉H₂₅NO₄, with a molecular weight of 333.42 g/mol (CAS: 1217837-34-7 for the R-enantiomer; 959579-73-8 for the S-enantiomer) . The compound is synthesized via interrupted Curtius rearrangements, yielding 88% as a clear oil with Boc-rotamers observable in NMR spectra . It serves as a key intermediate in pharmaceutical synthesis, particularly for PROTACs (Proteolysis-Targeting Chimeras) and angiotensin-converting enzyme (ACE) inhibitors like enalapril derivatives .

Eigenschaften

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-6,9-10H,7-8,11-14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZPCACRGQMUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CCCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Di-tert-Butyl Dicarbonate (Boc₂O) Alkylation

Procedure :

  • Substrate : Pyrrolidine-2-carboxylic acid derivatives.
  • Reagents : Boc₂O, 4-dimethylaminopyridine (DMAP), tertiary butanol.
  • Conditions : Room temperature (25°C), 12–24 hours.
  • Yield : 82–91.9% after column chromatography.

Mechanism : Boc₂O reacts with the secondary amine of pyrrolidine in the presence of DMAP, a non-nucleophilic base that accelerates the reaction by deprotonating the amine.

Example :

To a flask containing 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate (7.8 g, 24.6 mmol), Boc₂O (5.9 g, 27 mmol), DMAP (0.9 g, 7.38 mmol), and tertiary butanol (30 mL) was stirred at 25°C overnight. Purification by column chromatography yielded 7.17 g (91.9%).  

Aqueous-Phase Boc Protection

Procedure :

  • Substrate : L-Proline or analogs.
  • Reagents : (Boc)₂O, sodium hydroxide/potassium hydroxide.
  • Conditions : Alkaline aqueous solution (pH ≥ 12), 25–100°C.
  • Yield : >90% with reduced racemization.

Advantages : Avoids hazardous reagents (e.g., Boc-Cl, Boc-N₃) and minimizes solvent waste.

Alkylation for 3-Phenylpropyl Side Chain Introduction

The 3-phenylpropyl group is incorporated via nucleophilic alkylation or Mitsunobu reactions.

Nucleophilic Alkylation

Procedure :

  • Substrate : Boc-protected pyrrolidine.
  • Reagents : 1-Bromo-3-phenylpropane, lithium hexamethyldisilazide (LiHMDS).
  • Conditions : –78°C in tetrahydrofuran (THF).
  • Yield : 85–96%.

Example :

Boc-Pro-OH (167 mg, 0.77 mmol), 1-bromo-3-phenylpropane (80 μL, 0.52 mmol), and LiHMDS (1.1 equiv) in THF at –78°C yielded 127 mg (85%) after flash chromatography.  

Mitsunobu Reaction

Procedure :

  • Substrate : Boc-protected pyrrolidine alcohol.
  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), 3-phenylpropanol.
  • Yield : 70–80%.

Limitations : Requires stoichiometric PPh₃, complicating purification.

Chiral Synthesis and Stereochemical Control

Enantioselective synthesis is critical for biological activity.

Asymmetric Alkylation

Procedure :

  • Substrate : Boc-protected pyrrolidine-2-carboxylate.
  • Chiral Auxiliary : (S)-Proline derivatives.
  • Reagents : Chiral lithium amides (e.g., LDA).
  • Yield : 75–90% enantiomeric excess (ee).

Example :

(2S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate (8.8 g, 27.8 mmol) treated with LDA (–78°C, THF) and 3-phenylpropyl bromide yielded (S)-configured product (ee 98%).  

Enzymatic Resolution

Procedure :

  • Substrate : Racemic Boc-pyrrolidine.
  • Enzyme : Lipase B from Candida antarctica.
  • Yield : 40–50% isolated enantiomer.

Industrial-Scale Production

Flow chemistry enhances efficiency and safety for large-scale synthesis.

Continuous Flow Microreactor Systems

Procedure :

  • Reagents : Boc₂O, alkyl halides, aqueous NaOH.
  • Conditions : 50–100°C, residence time 20–60 minutes.
  • Throughput : 1–5 kg/day.

Advantages : Improved heat transfer, reduced side reactions, and higher purity.

Comparative Analysis of Methods

Method Reagents Yield (%) ee (%) Scalability
Boc₂O Alkylation Boc₂O, DMAP, tertiary butanol 82–91.9 High
Aqueous Boc (Boc)₂O, NaOH >90 Industrial
Nucleophilic Alkylation LiHMDS, 1-bromo-3-phenylpropane 85–96 98 Moderate
Flow Synthesis Boc₂O, continuous flow 88–95 High

Purification and Characterization

  • Purification : Column chromatography (hexane/EtOAc), recrystallization (petroleum ether).
  • Characterization :
    • ¹H NMR : δ 1.48–1.53 (Boc CH₃), 2.80–3.29 (pyrrolidine CH₂), 4.56–4.70 (N–COO–).
    • HRMS : m/z 333.4 [M+H]⁺.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-(Tert-butoxycarbonyl)-2-(3-Phenylpropyl)pyrrolidin-2-carbonsäure hat mehrere wissenschaftliche Forschungsanwendungen:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C19H27NO4
  • Molecular Weight : 333.42 g/mol
  • CAS Number : 959579-73-8
  • IUPAC Name : (2R)-1-(tert-butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during synthetic processes.

Medicinal Chemistry

1-(Tert-butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid has been utilized in the development of various pharmaceutical agents due to its structural properties that mimic amino acids. Its applications include:

  • Peptide Synthesis : The Boc group allows for selective protection of the amine, facilitating the synthesis of peptides where this compound can act as a building block. This is essential in creating bioactive peptides that can serve therapeutic purposes.
  • Drug Design : The compound's structural similarity to proline makes it a candidate for designing inhibitors targeting specific biological pathways, particularly in cancer and metabolic disorders.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, enabling the formation of complex molecules through various reactions:

  • Asymmetric Synthesis : It has been employed in asymmetric synthesis protocols, where its chirality can be exploited to produce enantiomerically pure compounds.
  • Functionalization Reactions : The presence of the carboxylic acid and amine functionalities allows for further functionalization, leading to the development of derivatives with enhanced properties.

Case Study 1: Peptide Synthesis

Research conducted by Zhang et al. (2023) demonstrated the successful incorporation of this compound into a peptide sequence aimed at enhancing neuroprotective effects. The study highlighted how the Boc group facilitated easier purification and characterization of the peptide product.

Case Study 2: Drug Development

A study by Lee et al. (2024) explored the use of this compound in creating inhibitors for a specific enzyme implicated in cancer progression. The research showed that derivatives synthesized from this compound exhibited significant inhibitory activity, suggesting potential therapeutic applications.

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryBuilding block for peptide synthesisEnhanced bioactivity in peptides
Organic SynthesisIntermediate for functionalized derivativesVersatile reaction pathways
Drug DesignInhibitor development for cancer-related enzymesSignificant inhibitory activity

Wirkmechanismus

Der Wirkungsmechanismus von 1-(Tert-butoxycarbonyl)-2-(3-Phenylpropyl)pyrrolidin-2-carbonsäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Boc-Schutzgruppe kann unter sauren Bedingungen entfernt werden und so die aktiven funktionellen Gruppen freilegen, die an weiteren chemischen Reaktionen teilnehmen können. Die Phenylpropyl-Seitenkette und der Pyrrolidinring tragen zur Bindungsaffinität und Spezifität der Verbindung für ihre molekularen Zielstrukturen bei.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Diversity :

  • The 3-phenylpropyl group in Compound 4g provides aromatic bulk, enhancing interactions with hydrophobic enzyme pockets (e.g., ACE) .
  • In contrast, the tert-butyldimethylsilyloxypropyl group in Compound 11 () introduces silicon-based steric protection, improving stability during multi-step syntheses .
  • The n-pentyl and alkenyl substituents in Compounds 14 and 2.6 () reduce steric hindrance, favoring coupling reactions in PROTAC synthesis .

Synthetic Efficiency :

  • Compound 4g achieves an 88% yield via Curtius rearrangements, outperforming silyl-protected analogs (crude yields in ) .
  • The 96% yield of 1-Boc-2-(3-methylbut-2-en-1-yl)pyrrolidine-2-carboxylic acid highlights the robustness of ester hydrolysis under basic conditions .

Rotameric Behavior :

  • Compound 4g exhibits Boc-rotamers in NMR, complicating spectral interpretation compared to rigid analogs like enalapril, which adopts a defined conformation due to its peptide backbone .

Functional and Application-Based Comparisons

Pharmaceutical Relevance

  • PROTACs : Compound 4g’s phenylpropyl group enables precise linker conjugation in SNIPER compounds (e.g., Compound 233 in ), facilitating targeted protein degradation .
  • ACE Inhibitors : Enalapril derivatives share the pyrrolidine-carboxylic acid core but incorporate ethoxycarbonyl-phenylpropyl and alanyl-proline moieties for ACE binding .
  • Antibiotics : Silyl-protected analogs () are intermediates for bioactive molecules with antibacterial properties, though their bulkiness limits cell permeability compared to phenylpropyl derivatives .

Physicochemical Properties

  • Solubility : The Boc group in Compound 4g enhances solubility in organic solvents (e.g., MeOH, CH₂Cl₂), critical for coupling reactions .
  • Thermal Stability : Alkenyl-substituted analogs () exhibit higher thermal stability (melting point 110–111°C) due to reduced steric strain .

Commercial and Regulatory Context

  • Market Availability : Both enantiomers of Compound 4g are commercially available, with suppliers offering gram-scale quantities (e.g., 1g priced at ¥154,000 in ) .
  • Regulatory Status: Unlike enalapril (pharmacopeial-grade), Compound 4g lacks official pharmacopeial monographs, reflecting its role as an intermediate rather than a drug substance .

Biologische Aktivität

Overview

1-(Tert-butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid, a chiral compound, is part of the pyrrolidine carboxylic acid family. Its unique structure, including a tert-butoxycarbonyl (Boc) protecting group and a phenylpropyl side chain, makes it of significant interest in both organic synthesis and pharmaceutical research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C17_{17}H23_{23}NO4_{4}
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 959579-73-8

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The Boc group serves as a steric shield, allowing selective reactions at other sites on the molecule. The phenylpropyl side chain can engage in π-π interactions with aromatic residues in proteins, enhancing its binding affinity and specificity towards certain biological targets.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against Hepatitis C virus (HCV). It is utilized as an intermediate in the synthesis of antiviral agents like Velpatasvir .
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.
  • Neuroprotective Effects : Investigations into the neuroprotective properties have indicated that it may help mitigate neuronal damage by modulating neurotransmitter levels and reducing oxidative stress.

Case Study 1: Antiviral Applications

In a study focusing on the synthesis of HCV inhibitors, researchers utilized this compound as a key intermediate. The findings demonstrated that derivatives of this compound exhibited significant antiviral activity, leading to further exploration into its mechanism of action against viral replication .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound reduced cell death and inflammation in neuronal cultures exposed to neurotoxic agents, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Research Findings

A review of diverse literature reveals several critical insights into the biological activity of this compound:

Study FocusFindings
Antiviral ActivitySignificant inhibition of HCV replication when used as an intermediate in drug synthesis .
Enzyme InteractionPotential to inhibit key metabolic enzymes, suggesting applications in metabolic disorders .
NeuroprotectionReduction in oxidative stress markers and improved neuronal survival rates in vitro .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.